molecular formula C10H15ClFN5 B12222888 N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12222888
M. Wt: 259.71 g/mol
InChI Key: IFORMXGGNVGIOL-UHFFFAOYSA-N
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Description

N-[(5-Fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine; hydrochloride is a fluorinated pyrazole derivative characterized by a 5-fluoro-1,3-dimethylpyrazole core linked via a methylene bridge to a 1-methylpyrazol-4-amine moiety. The hydrochloride salt enhances solubility, a critical feature for bioavailability in pharmaceutical applications.

Properties

Molecular Formula

C10H15ClFN5

Molecular Weight

259.71 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H14FN5.ClH/c1-7-9(10(11)16(3)14-7)5-12-8-4-13-15(2)6-8;/h4,6,12H,5H2,1-3H3;1H

InChI Key

IFORMXGGNVGIOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNC2=CN(N=C2)C)F)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine typically involves the condensation of 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde with N,N’-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine), leading to the formation of the corresponding intermediate. This intermediate is then further reacted under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atom and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom and methyl groups can enhance its binding affinity and selectivity .

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

describes 5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-1-aryl-3-methylpyrazole-4-carboxamide derivatives (e.g., 3a–3p) with chlorine substituents. Key comparisons include:

  • Lipophilicity : Chlorine (logP ~2.03) is more lipophilic than fluorine (logP ~0.14), suggesting the target compound may exhibit lower membrane permeability but improved aqueous solubility.
  • Thermal Stability : Melting points (mp) for chlorinated analogs range from 123–183°C (e.g., 3a: mp 133–135°C; 3d: mp 181–183°C). The hydrochloride salt form of the target compound likely elevates its mp due to ionic interactions .

Alkyl vs. Aryl Substituents

  • N-[(5-Fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine hydrochloride () differs by a propyl group instead of methyl on the pyrazole. This increases lipophilicity (logP ~1.5 vs.
  • Aryl-Substituted Derivatives (): Compounds like 3a (phenyl) and 3c (p-tolyl) demonstrate that bulkier aryl groups reduce synthetic yields (e.g., 3c: 62% vs. 3a: 68%) due to steric hindrance during coupling reactions . The target compound’s smaller methyl groups may improve synthetic efficiency.

Coupling Reactions

outlines a general procedure using EDCI/HOBt-mediated coupling in DMF, yielding 60–71% for chlorinated pyrazole-carboxamides. The target compound’s synthesis might employ similar coupling strategies, though fluorinated intermediates (e.g., 5-fluoro-1-phenylpyrazole-4-carboxylic acid, ) could introduce challenges in activating carboxyl groups due to fluorine’s electron-withdrawing effects .

Salt Formation

The hydrochloride salt in the target compound contrasts with free-base analogs (e.g., ’s propyl derivative). Salt formation typically improves crystallinity and stability, critical for pharmaceutical formulation .

Pharmacological Implications

  • Anticancer Applications : and highlight fluorinated indole-pyrrole carboxamides with anticancer properties. Fluorine’s role in enhancing metabolic stability and target binding (e.g., kinase inhibition) may extend to the target compound .
  • Antimicrobial Potential: Chlorinated pyrazoles in exhibit moderate activity; fluorine substitution could improve potency due to increased electronegativity and H-bonding capacity .

Comparative Data Table

Compound Substituents Melting Point (°C) Yield (%) Key Features
Target Compound 5-Fluoro, 1,3-dimethyl, methyl Not reported Not reported Hydrochloride salt, high solubility
3a () 5-Chloro, phenyl 133–135 68 Chlorine enhances lipophilicity
3d () 5-Chloro, 4-fluorophenyl 181–183 71 Dual halogenation, high mp
Compound 5-Fluoro, 1-propyl Not reported Not reported Propyl group increases logP
5-Fluoro-1-phenylpyrazole-4-carboxylic acid () Phenyl, carboxylic acid Not reported Not reported Intermediate for fluorinated derivatives

Biological Activity

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: C12H15ClFN3O
Molecular Weight: 271.72 g/mol
IUPAC Name: this compound
Canonical SMILES: CN1C=C(C(=N1)F)NCC2=CC=C(C=C2)F.Cl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in key biological pathways. The presence of the fluorinated pyrazole moiety enhances its binding affinity to target proteins, which may include enzymes and receptors implicated in cancer and inflammatory processes.

Target Interactions

  • Kinase Inhibition: The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.
  • Anti-inflammatory Activity: It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Antitumor Activity: Preliminary studies suggest that it exhibits cytotoxic effects against several cancer cell lines.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF73.79Apoptosis induction
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

These results indicate that the compound may be a promising candidate for further development as a chemotherapeutic agent.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown potential in reducing inflammation. Studies have indicated that it can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases.

Study 1: Cytotoxicity Evaluation

A study conducted by Bouabdallah et al. evaluated the cytotoxicity of various pyrazole derivatives, including this compound against HepG2 and P815 cell lines. The compound exhibited an IC50 value of 17.82 mg/mL against P815 cells, indicating moderate activity compared to standard chemotherapeutics.

Study 2: In Vivo Efficacy

In vivo studies on murine models have shown that administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer. The mechanism was linked to apoptosis and inhibition of angiogenesis, further supporting its role as a potential anticancer agent.

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